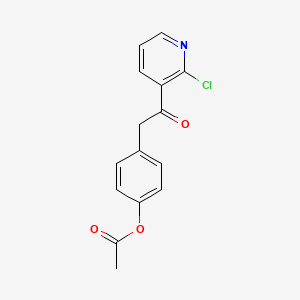

4-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Description

Contextualization within Organic Chemistry and Heterocyclic Systems

In the broad field of organic chemistry, ketones represent one of the most fundamental and versatile functional groups. Characterized by a carbonyl group (C=O) bonded to two carbon atoms, ketones are central to countless synthetic transformations and are found in a vast array of natural and synthetic compounds. libretexts.orgacs.org Their reactivity, primarily centered on the electrophilic carbonyl carbon and the nucleophilic oxygen, allows them to serve as key intermediates in the construction of more complex molecular frameworks. libretexts.org

The compound also belongs to the family of heterocyclic systems, which are cyclic compounds containing at least one atom other than carbon within the ring. Specifically, it features a pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom. Pyridine and its derivatives are cornerstones of heterocyclic chemistry and are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts distinct electronic properties, making it electron-deficient and capable of acting as a hydrogen bond acceptor or a ligand for metal ions, which significantly influences its chemical reactivity and biological interactions. mdpi.com

Structural Features and Chemical Functionalities of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone

The structure of this compound is a composite of three distinct and functionally significant moieties:

The 2-chloro-3-pyridyl group: This is a substituted pyridine ring. The presence of a chlorine atom at the 2-position makes it a potential site for nucleophilic substitution reactions, a common strategy for further functionalization in organic synthesis. The nitrogen atom and the chlorine substituent modulate the electron density of the aromatic ring, influencing its reactivity.

The Ketone Linker: The carbonyl group (C=O) acts as a rigid and polar bridge connecting the heterocyclic and the benzyl (B1604629) portions of the molecule. This group is a key reactive center, susceptible to nucleophilic attack, and can participate in a wide variety of chemical reactions. libretexts.org It also acts as a hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.

The 4-Acetoxybenzyl group: This moiety consists of a benzyl group substituted at the para-position with an acetoxy (–OCOCH₃) group. The acetoxy group is an ester, which can be readily hydrolyzed under acidic or basic conditions. This feature makes the acetoxybenzyl group a candidate for use as a protecting group in organic synthesis or as a promoiety in prodrug design, where enzymatic cleavage could release a desired active molecule. acs.org

| Identifier | Value |

|---|---|

| IUPAC Name | [4-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate (B1210297) |

| CAS Number | 898766-41-1 |

| Molecular Formula | C15H12ClNO3 |

| Molecular Weight | 289.71 g/mol |

Broad Significance of Pyridyl Ketones and Acetoxybenzyl Moieties in Chemical Research

The combination of a pyridyl ring and a ketone function creates a class of compounds known as pyridyl ketones, which are of considerable interest. Pyridyl ketones are widely utilized as precursors for synthesizing chiral 2-pyridine alcohols, which are valuable in organic synthesis. researchgate.net The nitrogen atom of the pyridine ring can act as a directing group in catalytic reactions or as a coordination site for metal ions. Di-2-pyridyl ketone, for example, is a well-studied chelate ligand capable of bonding with metals in various coordination modes, forming complexes that can be used as catalysts. acs.orgacs.org Furthermore, pyridyl ketone derivatives have been investigated for their biological activities, including potential antitumor and antimicrobial properties. nih.govchemsrc.com The presence of a carbonyl group connected to the ortho-position of the pyridine ring has been shown to be critical for the generation of persistent free radicals upon UV irradiation, opening avenues in photochemistry. chemsrc.com

The acetoxybenzyl moiety also carries significant weight in research, particularly in medicinal chemistry and organic synthesis. It is often employed as a prodrug strategy to mask a polar hydroxyl group, thereby increasing the lipophilicity and membrane permeability of a parent drug. acs.org Once absorbed, esterase enzymes in the body can cleave the acetate group, revealing the active phenolic hydroxyl. This approach has been successfully used to improve the oral bioavailability of hydroxamate-based inhibitors. acs.org In synthetic chemistry, the related para-hydroxybenzyl (PHB) and para-acetoxybenzyl (PAB) ethers are used as protecting groups for alcohols, which can be cleaved under specific, often gentle, conditions. acs.org

Overview of Current Research Trajectories for Complex Ketone Structures

The field of ketone chemistry is continuously evolving, with modern research pushing the boundaries of how these fundamental structures are utilized. One major trajectory involves the development of novel methods for C-H bond activation. chemicalbook.com For a long time, chemical modifications of ketones were largely limited to the carbonyl carbon and the adjacent alpha-positions. Recent breakthroughs, however, have enabled chemists to activate previously inaccessible C-H bonds at other positions within the ketone structure, vastly expanding their utility in building complex molecules for drug discovery and other applications. chemicalbook.com

Another area of intense research is the use of ketone derivatives in photochemistry. Scientists have developed platforms where ketone-derived molecules can be used for mild, initiator-free photochemical radical generation. buyersguidechem.com This allows for a variety of chemical modifications, such as acylation and alkylation, under gentle conditions. Furthermore, the understanding of the biological roles of ketones is expanding beyond their metabolic functions. Ketone bodies, for instance, are now recognized as powerful signaling metabolites that can directly interact with and help clear damaged proteins in the brain, suggesting new therapeutic avenues for age-related diseases. acs.org These advanced research areas highlight the ongoing innovation in ketone chemistry, providing a rich context for the potential future investigation of complex structures like this compound.

Structure

3D Structure

Properties

CAS No. |

898766-41-1 |

|---|---|

Molecular Formula |

C15H12ClNO3 |

Molecular Weight |

289.71 g/mol |

IUPAC Name |

[4-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |

InChI |

InChI=1S/C15H12ClNO3/c1-10(18)20-12-6-4-11(5-7-12)9-14(19)13-3-2-8-17-15(13)16/h2-8H,9H2,1H3 |

InChI Key |

UCVPZJZBOFYELK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in identifying potential synthetic routes by recognizing key bond disconnections that correspond to reliable chemical reactions.

The primary disconnection for this compound is the carbon-carbon bond of the ketone group. This is a logical step, as numerous methods exist for the formation of ketones. This disconnection yields two primary synthons: a nucleophilic 4-acetoxybenzyl synthon and an electrophilic 2-chloro-3-pyridylcarbonyl synthon.

Further deconstruction of these synthons can be envisioned:

4-Acetoxybenzyl Synthon: A functional group interconversion (FGI) on the acetoxy group leads to a 4-hydroxybenzyl precursor. The acetoxy group is often used as a protecting group for the more reactive phenol.

2-chloro-3-pyridylcarbonyl Synthon: The acyl group can be traced back to a carboxylic acid derivative, such as 2-chloronicotinic acid. The chloro substituent on the pyridine (B92270) ring can be introduced from a corresponding 2-pyridone precursor, which exists in equilibrium with its 2-hydroxypyridine (B17775) tautomer.

This analysis suggests a convergent synthesis where the two main fragments are prepared separately and then joined in a final key step to form the ketone.

Development of Novel and Efficient Synthetic Routes

Based on the retrosynthetic analysis, several forward synthetic routes can be developed. These routes focus on the efficient introduction of each functional group and the formation of the central ketone linkage.

The specific functionalities of the target molecule—the acetoxy group, the chloro-substituted pyridine, and the ketone—can be introduced using a range of modern and classical chemical reactions.

The acetoxy group on the benzyl (B1604629) ring is a simple phenyl acetate (B1210297) ester. This is most commonly formed by the acylation of a corresponding phenol. The starting material would be a derivative of 4-hydroxybenzyl alcohol or 4-hydroxyphenylacetic acid. The acetylation is typically achieved using standard esterification conditions.

| Reagent | Catalyst/Conditions | Description |

| Acetic Anhydride | Pyridine or DMAP | A common and efficient method for acetylating phenols. Pyridine acts as a base and catalyst. |

| Acetyl Chloride | Triethylamine or other non-nucleophilic base | A more reactive acylating agent, suitable for less reactive phenols. A base is used to neutralize the HCl byproduct. |

More advanced, though less direct for this specific target, are methods involving C-H activation. For instance, Pd-catalyzed ortho-acetoxylation of masked benzyl alcohols has been developed, demonstrating the possibility of direct C-H functionalization. nih.govacs.org Another approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, for the direct oxidation and acetoxylation of benzylic C-H bonds. nih.govacs.org

Introducing a chlorine atom at the 2-position of the pyridine ring is a critical step. Several methods are available for this transformation, often starting from readily available pyridine derivatives.

From Pyridones: The most common method for synthesizing 2-chloropyridines involves the treatment of the corresponding 2-pyridone with a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). chempanda.com For the target molecule, this would involve starting with a derivative of 2-hydroxynicotinic acid.

Direct Chlorination: The direct chlorination of pyridine with molecular chlorine is also possible but typically requires high temperatures (350–500°C) and can produce a mixture of chlorinated pyridines. google.com Process conditions can be optimized to favor the formation of 2-chloropyridine (B119429).

From Pyridine-N-oxides: Pyridine-N-oxides can be used to activate the ring towards chlorination, often yielding 2-chloropyridines in high yield after deoxygenation. chempanda.com

| Method | Starting Material | Reagents | Key Features |

| Deoxychlorination | 2-Pyridone derivative | POCl₃ or PCl₅ | High yield, common laboratory and industrial method. chempanda.com |

| Direct Gas-Phase Chlorination | Pyridine derivative | Cl₂, high temperature | Can be selective but requires specialized equipment. google.com |

| N-Oxide Route | Pyridine-N-oxide | POCl₃ or SO₂Cl₂ | Activates the ring for regioselective chlorination. chempanda.com |

The formation of the benzyl pyridyl ketone core is the linchpin of the synthesis. Strategies generally involve the coupling of a benzyl nucleophile with a pyridyl electrophile or vice-versa.

Acylation of Organometallics: A powerful method involves the acylation of a pre-formed organometallic reagent. A benzylzinc reagent, prepared from a 4-acetoxybenzyl halide and zinc powder, can be acylated with a 2-chloronicotinoyl chloride. google.comgoogle.com Similarly, a benzyl Grignard reagent can react with a pyridyl nitrile or ester to yield the ketone. acs.org

Oxidation of Secondary Alcohols: A two-step approach involves the addition of a benzyl organometallic reagent to 2-chloro-3-pyridinecarboxaldehyde to form a secondary alcohol. Subsequent oxidation of this alcohol using standard oxidants (e.g., PCC, Swern oxidation, DMP) yields the desired ketone. There are numerous methods for the oxidation of benzylic substrates to form ketones. organic-chemistry.org

Friedel-Crafts Acylation: While a classic method for ketone synthesis, the Friedel-Crafts acylation is generally not effective with electron-deficient rings like pyridine.

| Strategy | Nucleophile | Electrophile | Advantages |

| Organozinc Acylation | Benzylzinc Halide | 2-Chloronicotinoyl Chloride | Tolerates many functional groups. google.comgoogle.com |

| Grignard Reaction | Benzylmagnesium Halide | 2-Chloro-3-cyanopyridine (B134404) | Well-established method for ketone synthesis. acs.org |

| Oxidation | N/A | N/A | A reliable two-step alternative to direct acylation. organic-chemistry.org |

Transition metal catalysis offers highly efficient and selective methods for forming the C-C bond of the ketone. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium and nickel are the most common catalysts for such transformations. A particularly relevant method is the palladium-catalyzed coupling of benzyl chlorides with acid chlorides in the presence of zinc powder. google.com This would involve the direct reaction of 4-acetoxybenzyl chloride with 2-chloronicotinoyl chloride.

Nickel catalysts are also highly effective for ketone synthesis. organic-chemistry.org A nickel-catalyzed reductive coupling between a 4-acetoxybenzyl halide and a 2-chloronicotinic acid derivative (such as an acid chloride or thioester) provides a direct route to the target molecule. nih.gov These reactions are valued for their high functional-group tolerance, which is crucial given the presence of the acetoxy and chloro substituents.

| Catalyst System | Reaction Type | Reactants | Key Features |

| Palladium/Zinc | Acylative Coupling | 4-Acetoxybenzyl chloride + 2-Chloronicotinoyl chloride | Direct formation of the ketone from readily available precursors. google.comgoogle.com |

| Nickel | Reductive Cross-Coupling | 4-Acetoxybenzyl halide + 2-Chloronicotinoyl thioester/chloride | High functional group tolerance, mild conditions. organic-chemistry.orgnih.gov |

Cross-Coupling and Transition Metal-Catalyzed Reactions

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes for the formation of aryl-ketone linkages. Several named reactions are applicable here, including Negishi and Fukuyama couplings.

A Negishi coupling approach would involve the reaction of a 3-pyridyl organozinc reagent with a 4-acetoxybenzyl halide, catalyzed by a palladium complex. This reaction is known for its high functional group tolerance. wikipedia.org Similarly, the Fukuyama coupling utilizes a thioester precursor, which would couple with an organozinc reagent to form the ketone. wikipedia.org This method is particularly valued for its mild reaction conditions and chemoselectivity, tolerating functionalities like esters and aromatic halides. wikipedia.org

Carbonylative cross-coupling reactions represent another powerful palladium-catalyzed strategy. In this approach, carbon monoxide is inserted to form the ketone functionality. For instance, a 2-chloro-3-halopyridine could be coupled with a 4-acetoxybenzyl organometallic reagent (e.g., boronic acid or stannane) under a carbon monoxide atmosphere. Recent advancements have also developed methods using aryl formates as a CO source, avoiding the need for gaseous carbon monoxide. mdpi.com

| Palladium-Catalyzed Method | Pyridyl Precursor | Benzyl Precursor | Key Features |

| Negishi Coupling | 2-Chloro-3-pyridylzinc halide | 4-Acetoxybenzyl halide | High functional group tolerance |

| Fukuyama Coupling | Thio(2-chloro-3-pyridyl)ester | 4-Acetoxybenzylzinc reagent | Mild conditions, high chemoselectivity wikipedia.org |

| Carbonylative Coupling | 2-Chloro-3-iodopyridine | 4-Acetoxybenzylboronic acid | In situ formation of carbonyl group mdpi.com |

Copper-Mediated Syntheses

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of pyridines and ketones. One potential strategy involves the coupling of a 2-chloro-3-pyridyl organometallic reagent with a 4-acetoxybenzyl acid derivative, accelerated by a copper(I) catalyst. digitellinc.com For example, a newly developed method for ketone synthesis involves the CuCN-catalyzed coupling of a pyridine thioester with a Grignard reagent under mild conditions, which would be suitable for the labile acetyl protecting group. digitellinc.com

Alternatively, the pyridine ring itself can be constructed using copper catalysis. A novel and efficient strategy for synthesizing diverse pyridine structures is through the [3+3] annulation of ketones with oxime acetates. nih.govsemanticscholar.org In this process, saturated ketones and oxime acetates are converted in situ to enones and imines, respectively, which then undergo a cascade annulation and oxidative aromatization to yield the pyridine derivative. nih.govsemanticscholar.org Adapting this to the target molecule would require careful selection of precursors to ensure the correct substitution pattern.

| Copper-Catalyzed Reaction | Reactant 1 | Reactant 2 | Catalyst Example | Key Feature |

| Ketone Synthesis | Pyridine Thioester | 4-Acetoxybenzylmagnesium halide | CuCN | Mild conditions suitable for labile groups digitellinc.com |

| Pyridine Synthesis | Saturated Ketone | Oxime Acetate | Cu(II) | [3+3] annulation to form pyridine ring nih.govsemanticscholar.org |

| Aerobic Oxidative Coupling | Substituted Ketone | Diamine | CuI | C-H/N-H coupling to form pyrazines, adaptable for pyridines nih.gov |

Ruthenium-Catalyzed C-H Activation and Functionalization

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach. This strategy could potentially be applied to the synthesis of this compound by functionalizing a pre-existing 2-chloropyridine core. The reaction would likely require a directing group to achieve regioselectivity at the C-3 position.

For example, ruthenium(II) catalysts have been successfully employed for the C-H imidation of weakly coordinating ketones, providing access to aminophenones. researchgate.net While not a direct route to the target ketone, it demonstrates the principle of functionalizing a ketone's aryl C-H bond. A more direct, though challenging, approach would be the Ru-catalyzed cross-coupling of a 2-chloropyridine derivative at the 3-position with a suitable acylating agent derived from 4-acetoxybenzyl acetic acid. Research has also shown that ketones possessing a pyridine-directing group can function as alkenyl electrophiles in ruthenium-catalyzed cross-couplings with organoboronates. acs.org This proceeds via the cleavage of a C-N bond in an enamine generated in situ. acs.org

Organozinc and Organomanganese Coupling in Pyridyl Synthesis

A practical and effective route for preparing 3-pyridyl derivatives involves the use of organozinc and organomanganese reagents. nih.govnih.govresearchgate.net These reagents can be prepared via the direct insertion of highly active zinc or manganese into the corresponding bromopyridines. nih.govresearchgate.net

For the synthesis of the target compound, a plausible route would start with 3-bromo-2-chloropyridine. Direct insertion of active zinc (Rieke zinc) would generate the stable 2-chloro-3-pyridylzinc bromide. nih.gov This organometallic intermediate can then undergo a cross-coupling reaction with a suitable electrophile, such as 4-acetoxybenzoyl chloride, to furnish the desired ketone in good yield. nih.gov Organomanganese reagents, generated similarly, are also highly reactive and undergo cross-coupling with acid chlorides under mild conditions. nih.govresearchgate.net The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the operational simplicity of these methods, making them viable alternatives to often unstable boronate reagents.

| Organometallic Reagent | Precursor | Activating Metal | Coupling Partner (Electrophile) | Reference |

| 2-Chloro-3-pyridylzinc bromide | 3-Bromo-2-chloropyridine | Active Zinc | 4-Acetoxybenzoyl chloride | nih.gov |

| 2-Chloro-3-pyridylmanganese bromide | 3-Bromo-2-chloropyridine | Active Manganese | 4-Acetoxybenzoyl chloride | nih.govresearchgate.net |

Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a final product that incorporates significant portions of all starting materials. youtube.com They are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. bohrium.com

The synthesis of substituted pyridines is well-suited to MCR strategies. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.gov While the direct synthesis of this compound via a single MCR is not explicitly documented, a hypothetical approach could be envisioned. Such a reaction might involve the condensation of a β-dicarbonyl compound, 4-acetoxybenzaldehyde (B1194636), an ammonia source, and a reagent capable of introducing the 2-chloro substituent and forming the ketone linkage in a subsequent cascade process. Green procedures for novel pyridine synthesis have been developed via one-pot, four-component reactions under microwave irradiation, offering excellent yields and short reaction times. acs.org

Stereoselective Synthesis Approaches

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not required for its preparation. However, these approaches are critical for the synthesis of chiral analogs and derivatives, which are common in pharmaceuticals and natural products.

One of the most direct methods to obtain chiral, partially saturated pyridine derivatives is through the stereoselective dearomatization of the pyridine ring. mdpi.com This can be achieved using catalytic asymmetric reactions that convert the flat, aromatic pyridine into a three-dimensional dihydropyridine or piperidine (B6355638) structure with defined stereochemistry. mdpi.com For instance, asymmetric dearomative formal [4+2] cycloaddition reactions of activated pyridinium (B92312) salts with α,β-unsaturated ketones can be catalyzed by chiral amines. mdpi.com Should a chiral center be desired, for example at the benzylic position, a stereoselective reduction of the ketone or an enantioselective addition of a pyridyl organometallic reagent to 4-acetoxybenzaldehyde could be employed. Recent progress in cobalt-catalyzed enantioselective additions with boronic acids highlights the potential for creating S-stereogenic centers in related sulfur-containing compounds, illustrating the types of catalytic systems that could be adapted for carbon-based stereocenters. acs.org

Synthesis of Precursors and Key Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its core building blocks.

Synthesis of the Pyridyl Core: A common and versatile precursor for the 2-chloro-3-substituted pyridine moiety is 2-chloro-3-cyanopyridine. A typical synthetic route begins with the N-oxidation of 3-cyanopyridine (B1664610) using an oxidant like hydrogen peroxide in concentrated sulfuric acid. patsnap.com The resulting 3-cyanopyridine N-oxide is then subjected to chlorination. This can be achieved using various chlorinating agents, such as phosphorus oxychloride or bis(trichloromethyl)carbonate, often in the presence of an organic base. patsnap.comgoogle.com The cyano group of 2-chloro-3-cyanopyridine serves as a handle for conversion into the ketone. This can be accomplished, for example, through a Grignard reaction with 4-acetoxybenzylmagnesium bromide, followed by acidic workup and hydrolysis.

Synthesis of the Benzyl Moiety: The 4-acetoxybenzyl fragment is typically derived from 4-hydroxybenzaldehyde (B117250). The precursor, 4-acetoxybenzaldehyde, is readily prepared by the acetylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with acetic anhydride. uri.edu This aldehyde can then be used directly in certain coupling strategies or be converted into other key intermediates. For instance, reduction of the aldehyde would yield 4-acetoxybenzyl alcohol, which could be converted to 4-acetoxybenzyl bromide for use in organometallic coupling reactions.

| Precursor | Starting Material | Key Reagents | Reaction Type | Reference |

| 3-Cyanopyridine N-oxide | 3-Cyanopyridine | H₂O₂, H₂SO₄ | Oxidation | patsnap.com |

| 2-Chloro-3-cyanopyridine | 3-Cyanopyridine N-oxide | POCl₃, Organic Base | Chlorination | patsnap.com |

| 4-Acetoxybenzaldehyde | 4-Hydroxybenzaldehyde | Acetic Anhydride | Acetylation | uri.edu |

Preparation of Functionalized Pyridine Scaffolds

The construction of the 2-chloro-3-acylpyridine core is a critical step that can be approached through various synthetic routes. These methods often begin with either the formation of the pyridine ring with the desired substituents already in place or the modification of a pre-existing pyridine derivative.

One common strategy involves the nitration of 2-pyridone, followed by chlorination and subsequent reduction of the nitro group to an amine. For instance, pyridin-2-ol can be nitrated to yield 3-nitropyridin-2-ol. guidechem.com This intermediate is then subjected to a chlorinating agent to produce 2-chloro-3-nitropyridine. guidechem.comguidechem.com The nitro group can then be reduced to 2-chloro-3-aminopyridine using reagents like stannous chloride or through catalytic hydrogenation. guidechem.comgoogle.com From this amino-substituted pyridine, the target ketone functionality can be introduced via reactions such as the Friedel-Crafts acylation or through diazotization followed by a coupling reaction.

Alternative approaches focus on building the pyridine ring from acyclic precursors. The Kröhnke pyridine synthesis, for example, allows for the creation of highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org While this method is versatile, achieving the specific 2-chloro-3-acyl substitution pattern would require careful selection of starting materials. Another ring-forming strategy is the [3+3] annulation of ketones with oxime acetates, which can be catalyzed by copper to produce diverse pyridine structures. researchgate.net

Modification of existing pyridine rings is also a viable route. Direct chlorination of 3-hydroxypyridine (B118123) can yield 2-chloro-3-hydroxypyridine. googleapis.com The hydroxyl group can then be converted into a better leaving group to facilitate coupling reactions or used to direct subsequent functionalization at the 3-position.

The following table summarizes various precursors and methods for obtaining functionalized pyridine scaffolds relevant to the synthesis of the target ketone.

| Precursor | Reagents/Conditions | Product | Reference |

| 3-Aminopyridine | Hydrogen Peroxide, Hydrochloric Acid | 2-Chloro-3-aminopyridine | guidechem.comgoogle.com |

| 2-Pyridone | 1. Nitration (HNO₃/H₂SO₄) 2. Chlorination (e.g., POCl₃) | 2-Chloro-3-nitropyridine | guidechem.comgoogle.com |

| 2-Chloro-3-nitropyridine | Reduction (e.g., SnCl₂, H₂) | 2-Chloro-3-aminopyridine | guidechem.com |

| 3-Hydroxypyridine | Sodium Hypochlorite (NaOCl) | 2-Chloro-3-hydroxypyridine | googleapis.com |

Synthesis of Benzylic and Acetoxy-Containing Precursors

The synthesis of the 4-acetoxybenzyl fragment requires the preparation of a benzylic precursor suitable for ketone synthesis. This typically involves either creating a 4-hydroxybenzyl derivative that is later acetylated or starting with a molecule that already contains the acetoxy group.

A common route is the oxidation of the benzylic C-H bond of a corresponding 4-acetoxytoluene derivative. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), chromium-based reagents, or catalytic systems using molecular oxygen or peroxides. researchgate.netorganic-chemistry.org For example, benzylic oxidation of alkylarenes can be achieved using oxone as the oxidant in the presence of potassium bromide. organic-chemistry.org

Another powerful method is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with an appropriate acylating agent. The resulting 4-methoxybenzyl ketone can then be demethylated to a 4-hydroxybenzyl ketone, which is subsequently acetylated to afford the final acetoxy-containing product.

The preparation of 4-acetoxybenzyl acetate from p-hydroxybenzyl alcohol through diacetylation is also a straightforward approach. nih.gov This diacetate can then be selectively manipulated to participate in ketone-forming reactions. More directly, 4-acetoxybenzyl halides (e.g., bromide or chloride) can be prepared and used in coupling reactions with the pyridine scaffold. These halides can be synthesized from 4-acetoxybenzyl alcohol.

The use of organometallic reagents, such as a Grignard reagent derived from a 4-acetoxybenzyl halide, provides another avenue. However, the compatibility of the ester functionality with the highly reactive organometallic center must be considered. The reaction of benzyl Grignard reagents with various electrophiles is a known method for forming carbon-carbon bonds. researchgate.net

The table below outlines key precursors and their synthetic transformations for obtaining the benzylic and acetoxy-containing fragment.

| Precursor | Reagents/Conditions | Product | Reference |

| 4-Hydroxytoluene | 1. Acetylation (Acetic Anhydride) 2. Benzylic Oxidation | 4-Acetoxybenzaldehyde or similar ketone precursor | organic-chemistry.org |

| Anisole | 1. Friedel-Crafts Acylation 2. Demethylation 3. Acetylation | 4-Acetoxybenzyl ketone derivative | nih.gov |

| p-Hydroxybenzyl alcohol | Acetic Anhydride | 4-Acetoxybenzyl acetate | nih.gov |

| Phenylacetic acid & Acetic acid | Thorium oxide catalyst | Methyl-benzyl-ketone (unsubstituted example) | google.com |

Mechanistic Investigations of Key Synthetic Steps

The formation of the central ketone bridge between the pyridine and benzyl moieties is the crucial bond-forming event in the synthesis of this compound. The mechanism of this step is highly dependent on the chosen synthetic strategy.

If the synthesis proceeds via a Friedel-Crafts-type acylation , the 2-chloro-3-pyridylcarbonyl chloride (or a related activated carboxylate) would act as the electrophile. The reaction would involve the generation of a pyridyl acylium ion or a complex with a Lewis acid. This electrophile would then attack the electron-rich 4-acetoxybenzene ring, typically at the position para to the activating acetoxy group (if starting from phenyl acetate) or at the 1-position of a pre-formed benzylic nucleophile. The reaction proceeds through a classic electrophilic aromatic substitution mechanism involving a resonance-stabilized carbocation intermediate (a sigma complex).

Alternatively, a cross-coupling reaction represents a more modern approach. For example, a Negishi or Suzuki coupling could be employed. In a hypothetical Negishi coupling, an organozinc reagent derived from 4-acetoxybenzyl bromide would be coupled with 2-chloro-3-pyridylcarbonyl chloride in the presence of a palladium catalyst. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the benzyl halide or the carbon-carbonyl chloride bond.

Transmetalation : The organic group from the organozinc reagent is transferred to the palladium center.

Reductive Elimination : The two organic fragments on the palladium center couple, forming the ketone and regenerating the Pd(0) catalyst.

A third possibility involves the reaction of a benzylic organometallic reagent with a pyridine-3-carboxaldehyde , followed by oxidation. For instance, a Grignard reagent, (4-acetoxybenzyl)magnesium chloride, could add to 2-chloro-3-formylpyridine. This nucleophilic addition to the carbonyl group would form a secondary alcohol. Subsequent oxidation of this alcohol using an oxidant like manganese dioxide (MnO₂) or a Swern oxidation would yield the target ketone. The mechanism of the first step is a standard nucleophilic attack on a carbonyl, while the second step follows the specific mechanism of the chosen oxidation method (e.g., via a cyclic manganate (B1198562) ester for MnO₂ or an alkoxysulfonium ylide for the Swern oxidation).

The synthesis of the pyridine ring itself, if done via a method like the Kröhnke synthesis , involves a series of well-understood steps. wikipedia.org It begins with the enolization of an α-pyridinium methyl ketone, followed by a 1,4-addition (Michael reaction) to an α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl compound then condenses with ammonia, cyclizes, and ultimately aromatizes through dehydration and elimination of the pyridine cation to form the substituted pyridine ring. wikipedia.org

Chemical Reactivity and Transformation Studies

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations. The reactivity of this group is influenced by the adjacent 4-acetoxybenzyl and 2-chloro-3-pyridyl groups, which can exert both steric and electronic effects.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the partially positive carbonyl carbon. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com The reaction can be catalyzed by either acid or base. libretexts.org

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In contrast, acid catalysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com

For 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone, the rate of nucleophilic addition will be influenced by the electronic nature of the attached aromatic and heteroaromatic rings. The electron-withdrawing nature of the 2-chloro-3-pyridyl group is expected to increase the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack. Conversely, the 4-acetoxybenzyl group, depending on the reaction conditions, could have a more complex electronic influence.

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Product Type | General Reaction |

| Hydride (e.g., NaBH₄, LiAlH₄) | Secondary Alcohol | R-CO-R' + [H]⁻ → R-CH(OH)-R' |

| Organometallic Reagents (e.g., Grignard, Organolithium) | Tertiary Alcohol | R-CO-R' + R''-MgX → R-C(OH)(R')-R'' |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | R-CO-R' + CN⁻ → R-C(OH)(CN)-R' |

| Amines (primary) | Imine | R-CO-R' + R''-NH₂ → R-C(=NR'')-R' + H₂O |

Condensation and Derivatization Reactions

Ketones readily undergo condensation reactions with various nucleophiles, particularly those containing nitrogen, to form a range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.org

Common derivatization reactions include the formation of oximes with hydroxylamine, hydrazones with hydrazine, and semicarbazones with semicarbazide. These reactions are often used for the characterization and purification of ketones. byjus.com Another important class of condensation reactions is the aldol (B89426) condensation, which occurs between two carbonyl compounds, one of which must have an α-hydrogen. libretexts.org

In the case of this compound, the methylene (B1212753) group of the benzyl (B1604629) moiety is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent participation in aldol-type reactions.

Reduction and Oxidation Pathways

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. acs.org The choice of reducing agent can sometimes allow for chemoselectivity, for instance, reducing the ketone without affecting the ester or the chloro-substituent.

The oxidation of ketones is generally more challenging than that of aldehydes and requires strong oxidizing agents and harsh conditions, often leading to cleavage of carbon-carbon bonds. libretexts.org Reagents like potassium permanganate (B83412) or chromic acid can oxidize ketones, but this is less common and often less synthetically useful. For this compound, oxidation would likely lead to a complex mixture of products due to the presence of other oxidizable sites.

Transformations Involving the Acetoxy Group

The acetoxy group is an ester functionality and is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transacetylation Reactions

The acetoxy group can be hydrolyzed to a hydroxyl group under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, also known as saponification, proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This reaction would convert this compound into its corresponding phenolic derivative.

Transesterification, the conversion of one ester to another, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. nih.govmasterorganicchemistry.com For example, treatment with methanol (B129727) would yield the corresponding methyl carbonate. The efficiency of this reaction is often dependent on the nature of the alcohol and the catalyst used. nih.govucc.ie

Reactivity of the Chloro-Pyridyl Moiety

The 2-chloro-3-pyridyl group is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring. wikipedia.orgchempanda.com The presence of the ketone at the 3-position further enhances this activation.

Nucleophiles can attack the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. researchgate.netnih.gov A variety of nucleophiles, such as amines, alkoxides, and thiolates, can participate in this reaction, providing a versatile method for the functionalization of the pyridine ring. thieme-connect.comresearchgate.net The reaction conditions for SNAr on 2-chloropyridines can range from mild to harsh, depending on the nucleophilicity of the attacking species and the electronic properties of the pyridine ring. thieme-connect.com

Other Significant Reaction Pathways

Skeletal rearrangements of pyridyl ketones are not common but can sometimes be induced under specific conditions, such as photochemical irradiation or strong acid/base treatment. Without experimental data, predicting a specific rearrangement for this molecule is highly speculative.

Both the pyridine and the benzyl aromatic rings could potentially undergo further functionalization, such as electrophilic aromatic substitution. However, the reactivity of each ring is influenced by the existing substituents. The acetoxy group on the benzyl ring is an ortho-, para-director, while the ketone is a deactivating group. The pyridine ring is generally deactivated towards electrophilic attack.

Potential Functionalization Reactions (Theoretical):

| Ring | Reaction | Conditions (General) | Potential Outcome |

| Benzyl Ring | Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group ortho to the acetoxy group |

| Benzyl Ring | Halogenation | Br₂/FeBr₃ | Introduction of a bromine atom ortho to the acetoxy group |

This table is speculative and not based on specific studies of the target compound.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 4-acetoxybenzyl 2-chloro-3-pyridyl ketone. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to assign all proton and carbon signals unequivocally.

In a hypothetical ¹H NMR spectrum, the protons of the acetoxy group's methyl would likely appear as a singlet in the upfield region. The methylene (B1212753) protons of the benzyl (B1604629) group would also produce a singlet, while the aromatic protons of the para-substituted benzene (B151609) ring would exhibit a characteristic AA'BB' splitting pattern. The three protons on the chloropyridyl ring would present as distinct multiplets, with their chemical shifts and coupling constants providing definitive information about their relative positions.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the ketone and ester groups, the carbons of the two aromatic rings, the methylene carbon, and the methyl carbon of the acetoxy group. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, to build a complete and unambiguous structural map.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is illustrative and not based on experimental data)

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetoxy-CH₃ | ~2.3 | ~21.0 |

| Benzyl-CH₂ | ~4.2 | ~45.0 |

| Pyridyl-H4 | ~7.8 | ~138.0 |

| Pyridyl-H5 | ~7.4 | ~127.0 |

| Pyridyl-H6 | ~8.6 | ~152.0 |

| Benzyl-H2/H6 | ~7.3 | ~130.0 |

| Benzyl-H3/H5 | ~7.1 | ~122.0 |

| Pyridyl-C2 | - | ~150.0 |

| Pyridyl-C3 | - | ~135.0 |

| Pyridyl-C4 | - | ~138.0 |

| Pyridyl-C5 | - | ~127.0 |

| Pyridyl-C6 | - | ~152.0 |

| Benzyl-C1 | - | ~133.0 |

| Benzyl-C2/C6 | - | ~130.0 |

| Benzyl-C3/C5 | - | ~122.0 |

| Benzyl-C4 | - | ~151.0 |

| Ketone-C=O | - | ~195.0 |

| Acetoxy-C=O | - | ~169.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of both the ketone and the ester functionalities. The ketone C=O stretch typically appears in the range of 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹.

Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the 1200-1300 cm⁻¹ region. The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretch of the chloropyridine ring would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which are often weak or inactive in the IR spectrum. The symmetric breathing modes of the aromatic rings would be expected to be strong in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which would allow for the confirmation of the molecular formula, C₁₅H₁₂ClNO₃.

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. Key fragmentation pathways would be expected to include the cleavage of the bond between the carbonyl group and the chloropyridyl ring, leading to the formation of a 2-chloro-3-pyridylcarbonyl cation. Another prominent fragmentation would be the loss of the acetoxy group from the benzyl moiety, generating a stable benzyl cation. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Note: This table is illustrative and not based on experimental data)

| Fragment Ion | Proposed Structure | Plausible m/z |

|---|---|---|

| [M]⁺ | C₁₅H₁₂ClNO₃⁺ | 289/291 |

| [M - CH₂CO]⁺ | C₁₃H₁₀ClNO₂⁺ | 247/249 |

| [M - OCOCH₃]⁺ | C₁₃H₁₀ClNO⁺ | 231/233 |

| [C₇H₆O₂]⁺ | 4-hydroxybenzyl cation | 122 |

| [C₆H₄ClNCO]⁺ | 2-chloro-3-pyridylcarbonyl cation | 140/142 |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would reveal the conformation of the molecule, including the dihedral angles between the aromatic rings and the orientation of the acetoxy and ketone groups. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound in the solid state.

Table 4: Hypothetical Crystallographic Parameters for this compound (Note: This table is illustrative and not based on experimental data)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1280 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.50 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions.

Table 5: Anticipated UV-Vis Absorption Maxima for this compound (Note: This table is illustrative and not based on experimental data)

| Transition Type | Chromophore | Anticipated λmax (nm) |

|---|---|---|

| π→π* | Aromatic rings | ~250 - 280 |

| n→π* | Ketone C=O | ~310 - 330 |

| n→π* | Ester C=O | ~210 - 220 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations represent a powerful tool for understanding the intrinsic properties of molecules at the electronic level. For a molecule like 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone, methods such as Density Functional Theory (DFT) and ab initio calculations could provide significant insights.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would yield crucial data on bond lengths, bond angles, and dihedral angles.

Subsequent electronic structure analysis would provide a detailed picture of the electron distribution within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO signifying the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Table 1: Hypothetical Data from Geometry Optimization of this compound

| Parameter | Predicted Value |

| C=O Bond Length (Ketone) | Data not available |

| C-Cl Bond Length | Data not available |

| Dihedral Angle (Benzene-Ketone) | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Spectroscopic Property Prediction and Validation

Quantum chemical methods are instrumental in predicting various spectroscopic properties. For this compound, these calculations could forecast its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The predicted IR spectrum would show characteristic vibrational frequencies for its functional groups, such as the carbonyl (C=O) stretch of the ketone and the ester, and the C-Cl stretch. Calculated NMR chemical shifts for the hydrogen and carbon atoms would aid in the interpretation of experimental NMR data, confirming the molecular structure.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations can map out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the high-energy transition states that connect them. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of different reaction pathways.

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a view of its behavior over time. An MD simulation of this compound would involve calculating the forces between its atoms and using these to predict their motions. This would reveal the molecule's conformational flexibility, showing how different parts of the structure, such as the acetoxybenzyl and chloro-pyridyl rings, move relative to each other. Such analyses are vital for understanding how the molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound and its analogs are not currently published, this methodology could be a powerful tool. nih.govcrpsonline.com By developing a QSAR model, it would be possible to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern its activity. nih.govcrpsonline.com This, in turn, provides mechanistic insights into how structural modifications might enhance or diminish its biological effects.

Retrosynthesis and Reaction Pathway Prediction Algorithms

Computational tools are increasingly being used to assist in the design of synthetic routes to complex molecules. Retrosynthesis algorithms can propose disconnections of a target molecule, like this compound, into simpler, commercially available starting materials. These programs can suggest potential synthetic pathways, helping chemists to devise efficient and novel methods for the molecule's preparation.

Mechanistic Biological Activity Studies in Vitro and Biochemical Focus

Exploration of Molecular Target Interactions and Binding Mechanisms

Due to a lack of specific studies on 4-acetoxybenzyl 2-chloro-3-pyridyl ketone, this section explores the potential molecular target interactions and binding mechanisms based on research into structurally related compounds. These studies provide a framework for understanding how this specific ketone derivative might interact with biological systems.

Enzyme Inhibition Mechanisms (e.g., DNA gyrase, topoisomerase IV)

While direct evidence for the inhibition of DNA gyrase or topoisomerase IV by this compound is not available in the reviewed literature, the broader class of pyridyl ketone derivatives has been investigated for antibacterial properties, which often involve these enzymes. The core structure, featuring a pyridine (B92270) ring linked to a ketone group, is a key pharmacophore in various enzyme inhibitors. The specific substitutions on the pyridine and the nature of the ketonic side chain are critical for activity. For instance, the presence of a halogen, such as the chloro group at the 2-position of the pyridine ring, can significantly influence the electronic properties and binding affinity of the molecule to target enzymes.

Receptor Binding and Modulation Pathways (e.g., alpha-adrenergic receptors)

The potential for this compound to interact with receptors such as alpha-adrenergic receptors can be inferred from studies on analogous structures. For example, compounds with a substituted benzyl (B1604629) moiety have been shown to interact with various receptor types. The 4-acetoxybenzyl group in the target compound could potentially engage in hydrogen bonding or hydrophobic interactions within a receptor's binding pocket.

Research on other pyridinyl compounds has highlighted their ability to bind to nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, analogs of epibatidine (B1211577) containing a substituted pyridinyl group have shown high binding affinity for α4β2*-nAChRs. nih.gov This suggests that the 2-chloro-3-pyridyl moiety of the compound could potentially confer affinity for certain receptor subtypes, although specific studies are required for confirmation.

Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of this compound can be hypothetically dissected by examining the contribution of its three main components: the acetoxy group, the substituted pyridine ring, and the ketone moiety. The following subsections explore the potential impact of modifications to each of these parts based on findings from related chemical series.

Impact of Acetoxy Group Modifications on Biological Interactions

The acetoxy group is often employed as a prodrug moiety to enhance the bioavailability of a parent compound containing a hydroxyl group. It is anticipated that in vivo, the acetoxy group of this compound would be hydrolyzed by esterases to yield the corresponding phenol. This biotransformation can have a profound impact on the compound's biological activity.

For example, in the context of NMDA receptor antagonists, a 4-acetoxy derivative was designed to improve penetration across the blood-brain barrier, with subsequent hydrolysis in the brain to release the active 4-hydroxy compound. nih.gov This strategy highlights the role of the acetoxy group in modulating pharmacokinetic properties. The table below illustrates how modifications from a hydroxyl to an acetoxy group can influence biological activity, based on data from related classes of compounds.

| Compound Modification | Parent Compound | Modified Compound | Observed Effect | Reference |

| Hydroxyl to Acetoxy | 4-Hydroxy-7-chloro-3-(3-(-4-methoxybenzyl)phenyl)-2(1H)-quinolone | 4-Acetoxy-7-chloro-3-(3-(-4-methoxybenzyl)phenyl)-2(1H)-quinolone | Improved brain uptake | nih.gov |

Influence of Pyridine Ring Substituents on Target Affinity

Substituents on the pyridine ring are known to play a crucial role in determining the target affinity and selectivity of a molecule. The 2-chloro-3-pyridyl arrangement in the target compound is a key structural feature. The chlorine atom at the 2-position is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.

In a series of PPARγ modulators, halogen substitutions on an aromatic ring were found to be critical for high transcriptional potency. nih.gov Specifically, electron-withdrawing groups like chlorine were associated with stronger activity. nih.gov This suggests that the chloro substituent on the pyridine ring of this compound could be important for its interaction with biological targets. The position of the substituent is also critical, as it dictates the spatial arrangement of the molecule within a binding site.

The following table summarizes the effects of different substituents on a pyridine or related heterocyclic ring on biological activity, drawn from various studies.

| Parent Ring | Substituent | Position | Effect on Activity | Reference |

| Benzene (B151609) Ring A (in PPARγ modulators) | Cl, Br, F | 4 | Higher transcriptional activity | nih.gov |

| Pyridine (in nAChR antagonists) | Various | 3' | High binding affinity for α4β2*-nAChRs | nih.gov |

Role of Ketone Moiety in Biochemical Pathways

In the context of unsaturated fluoro-ketopyranosyl nucleosides, the introduction of a keto group was part of a strategy to develop novel antitumor and antiviral agents. nih.gov This indicates that the ketone functionality can be a key element in the pharmacophore of bioactive molecules. Furthermore, the ketone can be a site for metabolic reduction to a secondary alcohol, a transformation that can either detoxify the compound or lead to the formation of an active metabolite.

The reactivity of the ketone can be influenced by the adjacent aromatic systems. The electron-withdrawing nature of the 2-chloro-3-pyridyl ring may enhance the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.

Biochemical Pathways Affected by the Compound and its Analogs

While direct studies on the specific biochemical pathways affected by this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, compounds containing an acetoxybenzyl moiety have been identified as potential modulators of cellular signaling pathways. One notable example is the investigation of 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate (B1210297), which has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This inhibition was found to be mediated through the activation of c-Jun NH2-terminal kinase (JNK). Such findings suggest that the acetoxybenzyl group within a larger molecule could play a significant role in interfering with key cellular proliferation and survival pathways, a mechanism that warrants further investigation in the context of this compound.

The pyridyl ketone and chloropyridine moieties also suggest potential interactions with various biological targets. Pyridine derivatives are known to exhibit a wide range of biological activities, and their mechanism of action often involves interaction with enzymes or receptors. The presence of a chlorine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing its binding affinity to specific biological targets.

Investigation of Antimicrobial Action Mechanisms (In Vitro)

The antimicrobial potential of compounds structurally related to this compound has been a subject of interest. Pyridyl ketones, in general, have demonstrated antimicrobial activity against a range of microorganisms. The mechanism of action for such compounds is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.

The 2-chloro-3-pyridyl ketone structural feature is of particular interest. Chlorinated pyridine derivatives have been explored for their antimicrobial properties. While the precise mechanism for this specific ketone is yet to be elucidated, related chlorinated compounds have been shown to exert their antimicrobial effects through various means. For example, some chlorinated heterocyclic compounds are known to inhibit bacterial cell wall synthesis or interfere with nucleic acid and protein synthesis. The electrophilic nature of the ketone carbonyl group, enhanced by the electron-withdrawing chloro-substituted pyridine ring, could potentially make the molecule reactive towards nucleophilic residues in key microbial enzymes, leading to their inactivation.

Further in vitro studies are necessary to definitively characterize the antimicrobial spectrum and the specific molecular targets of this compound. Such studies would typically involve minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays against a panel of clinically relevant microorganisms, followed by mechanistic assays to explore its effects on cell membrane integrity, enzyme inhibition, and other vital cellular functions.

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as Building Blocks in Complex Molecule Synthesis

There is no available scientific literature that documents the use of 4-Acetoxybenzyl 2-chloro-3-pyridyl ketone as a building block in the synthesis of complex molecules. While α-haloketones are well-established precursors for a variety of heterocyclic and carbocyclic systems, and pyridyl ketones are known intermediates in the synthesis of biologically active compounds, the specific application of this compound in multi-step total synthesis or the construction of intricate molecular architectures has not been reported.

Development of New Synthetic Reagents and Catalysts

The potential for this compound to serve as a ligand for the development of new catalysts or as a synthetic reagent has not been explored in the available chemical literature. Pyridyl-containing molecules are known to coordinate with a wide range of metals to form catalysts for various organic transformations. However, no studies have been found that specifically utilize this compound for such purposes.

Potential in Functional Materials Design

There is no documented evidence to suggest that this compound has been investigated for its potential in the design of functional materials. Aromatic ketones and pyridyl derivatives can be incorporated into polymers and other materials to impart specific optical, electronic, or thermal properties. Nevertheless, no research has been published detailing the use of this compound in materials science.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of pyridyl ketones and their derivatives is a well-established area of organic chemistry. wikipedia.orgacs.orgpharmaguideline.com However, the future development for compounds like 4-acetoxybenzyl 2-chloro-3-pyridyl ketone lies in creating synthetic pathways that are not only efficient but also environmentally benign and scalable for potential industrial application.

Key Challenges and Research Directions:

Green Chemistry Approaches: Traditional ketone synthesis methods can involve hazardous reagents and generate significant waste. Future research should focus on applying green chemistry principles, such as using water as a solvent, employing catalysis with earth-abundant metals, and utilizing energy-efficient methods like visible-light-induced reactions. chemistryviews.orgorganic-chemistry.orgnih.gov The use of molecular oxygen or other environmentally friendly oxidants, potentially with novel polyoxometalate (POM) catalysts, could provide a sustainable alternative to traditional oxidation reactions. innoget.com For instance, developing a synthesis that avoids stoichiometric heavy metal oxidants or hazardous peracids would be a significant step forward. organic-chemistry.org

Catalytic Cross-Coupling Reactions: Modern cross-coupling reactions offer a powerful tool for constructing the C-C bond between the benzyl (B1604629) and pyridyl moieties. Research into nickel-catalyzed methods, which can couple carboxylic acid derivatives with alkyl halides or pyridinium (B92312) salts, could provide a direct and functional-group-tolerant route. nih.govnih.govacs.org Merging photoredox and nickel catalysis for the decarboxylative coupling of α-oxo acids with aryl halides represents another promising avenue for mild and direct ketone synthesis. princeton.edu

Continuous Flow Synthesis: For scalability, moving from batch to continuous flow processing is a critical challenge. Flow chemistry offers benefits such as improved heat transfer, enhanced safety, and the potential for automation. researchgate.net Developing a robust flow synthesis for this compound would be a major advancement, enabling more efficient and reproducible production. researchgate.net

| Synthetic Strategy | Potential Advantages | Representative Sources |

| Green Oxidation | Use of water as solvent, air as oxidant, avoids hazardous reagents. | chemistryviews.orgorganic-chemistry.orginnoget.com |

| Nickel-Catalyzed Coupling | High functional group tolerance, avoids pre-formed organometallics. | nih.govnih.govacs.org |

| Photoredox/Nickel Synergy | Mild reaction conditions, uses abundant starting materials. | princeton.edu |

| Continuous Flow Synthesis | Improved scalability, safety, and reproducibility. | researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The structure of this compound contains multiple reactive sites: the ketone carbonyl group, the electrophilic pyridine (B92270) ring activated by the chloro substituent, and the ester functionality. A key research direction is to explore the unique reactivity arising from the interplay of these functional groups.

Key Challenges and Research Directions:

Reactions at the Carbonyl Group: While standard ketone reactions are well-known, the specific electronic environment of this molecule could lead to novel transformations. Studies on reductions, alkylations, and condensations could reveal unique stereochemical outcomes or reaction rates. researchgate.net The coordination chemistry of the di-2-pyridyl ketone framework is known to be rich, suggesting that this compound could serve as a ligand for creating novel metal complexes with interesting structural and magnetic properties. northwestern.edu

Transformations of the Pyridine Ring: The 2-chloro-3-acylpyridine moiety is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of a wide array of substituents at the C2 position. Furthermore, the pyridine nitrogen is susceptible to N-protonation and oxidation, which can modulate the ring's reactivity. pharmaguideline.com

UV-Induced Radical Chemistry: Research has shown that 2-pyridyl ketones can generate persistent free radical intermediates upon UV irradiation. acs.org Investigating the photochemical behavior of this compound could uncover novel radical-mediated transformations, offering synthetic pathways not accessible through traditional thermal reactions. acs.org

Advanced Mechanistic Studies using High-Resolution Techniques

A fundamental understanding of how chemical reactions occur is crucial for optimizing existing processes and discovering new ones. Future research must move beyond proposing plausible mechanisms to rigorously elucidating them through advanced analytical and computational methods.

Key Challenges and Research Directions:

In-situ Spectroscopic Monitoring: To capture transient intermediates and understand reaction kinetics, high-resolution techniques are essential. The use of modern Fourier-transform infrared (FT-IR) spectroscopy, potentially coupled with stopped-flow systems, can monitor fast reactions in real time. perkinelmer.com Other spectroscopic methods like UV-Vis, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about molecular structure and transformations. azooptics.comsolubilityofthings.com

Computational Mechanistic Elucidation: Computational chemistry is a powerful tool for mapping potential energy surfaces, identifying transition states, and calculating reaction pathways. grnjournal.ussmu.edu Recent advances allow for the modeling of increasingly complex systems and the exploration of non-covalent interactions that can influence reaction outcomes. rsc.orgmdpi.com Applying these methods to the synthesis and reactions of this compound would provide invaluable, atom-level insight. mit.edu

| Technique | Information Gained | Representative Sources |

| Stopped-Flow FT-IR | Real-time kinetics of fast reactions. | perkinelmer.com |

| Raman Spectroscopy | Vibrational modes, identification of transient species. | acs.orgazooptics.com |

| Computational Chemistry (DFT, etc.) | Reaction pathways, transition state energies, intermediate structures. | grnjournal.ussmu.edumdpi.com |

Deeper Understanding of Molecular Interactions and Biochemical Pathways

Many pyridyl ketone derivatives exhibit biological activity, often by interacting with specific enzymes or receptors. A significant area for future research is to determine the potential biochemical roles of this compound and its derivatives.

Key Challenges and Research Directions:

Enzyme Inhibition Studies: Ketone-based compounds are known to act as inhibitors for various enzymes, such as proteases. acs.org Screening this compound against panels of relevant enzymes could identify potential biological targets. For example, molecular docking studies have been used to investigate ketone derivatives as inhibitors of enzymes like monoamine oxidase B (MAO-B) or cyclooxygenase (COX). nih.govseaninstitute.or.id

Molecular Docking Simulations: Computational docking can predict how a molecule might bind to the active site of a protein. researchgate.netnih.gov These in silico studies can prioritize compounds for experimental testing and provide hypotheses about the key molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) responsible for binding affinity. seaninstitute.or.idhu.edu.jo Such studies would be essential to guide the exploration of this compound's potential as a bioactive agent. nih.gov

Integration of Computational and Experimental Approaches for Rational Compound Design

The future of chemical research lies in the synergy between computational modeling and experimental validation. This integrated approach allows for a more rational and efficient design of new molecules with desired properties, moving beyond trial-and-error synthesis.

Key Challenges and Research Directions:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. iosrjournals.org By generating derivatives of this compound and measuring a specific property (e.g., enzyme inhibition), a QSAR model could be built to predict the activity of unsynthesized analogues, thereby guiding the design of more potent or selective compounds. nih.govresearchgate.netnih.gov

Predictive Modeling for Synthesis and Reactivity: Computational tools can not only predict biological interactions but also forecast reaction outcomes and help optimize synthetic routes. mdpi.commit.edu By understanding the electronic properties and steric factors of reactants and intermediates, chemists can make more informed decisions about reaction conditions and catalyst choice, accelerating the discovery process. grnjournal.us

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.